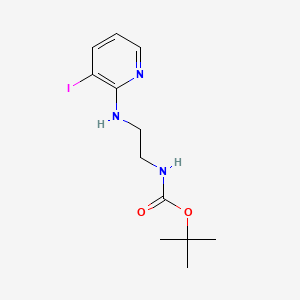
4-(Acetoacetylamino)benzenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetoacetylamino)benzenesulfonic acid sodium salt is an organic compound with the molecular formula C10H11NO5S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an acetoacetylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt typically involves the acetoacetylation of 4-aminobenzenesulfonic acid. The reaction is carried out under controlled conditions using acetoacetic acid or its derivatives as the acetoacetylating agent. The reaction is usually performed in the presence of a catalyst, such as sulfuric acid, to facilitate the acetoacetylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or other suitable methods to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetoacetylamino)benzenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetoacetyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the acetoacetylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(Acetoacetylamino)benzenesulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The acetoacetylamino group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The sulfonic acid group enhances the compound’s solubility and reactivity, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound, which lacks the acetoacetylamino group.
4-Aminobenzenesulfonic acid: A precursor in the synthesis of 4-(Acetoacetylamino)benzenesulfonic acid sodium salt.
Sodium benzenesulfonate: A related compound with similar solubility and reactivity properties.
Uniqueness
This compound is unique due to the presence of both the acetoacetylamino and sulfonic acid groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63503-98-0 |
|---|---|
Formule moléculaire |
C10H10NNaO5S |
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
sodium;4-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/C10H11NO5S.Na/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16);/q;+1/p-1 |
Clé InChI |
NOBCJZCJYXNHJB-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)


![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)

![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)

![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)
